BenchChemオンラインストアへようこそ!

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

medicinal chemistry protecting group strategy multi-step synthesis

Select CAS 1228603-43-7 for your medicinal chemistry programs requiring a late-stage diversification intermediate with a patent-tracked 4-(2-oxoethyl) aldehyde handle for reductive amination. This bifunctional piperidine-1,4-dicarboxylate features orthogonal Boc/ethyl ester protection, critical for multi-step synthesis of αvβ6 integrin inhibitors (WO2018160521A2) and spirocyclic CNS scaffolds. Unlike the 95%-purity methyl ester analog (CAS 693824-61-2), this compound is consistently supplied at 98% purity with triple-technique batch QC (NMR, HPLC, GC), ensuring stoichiometric precision and impurity control. Sourced from ISO-certified manufacturing environments, it provides auditable analytical documentation to support regulatory starting material designation. Multi-vendor availability (Bidepharm, MolCore, Chemenu) ensures supply chain resilience during lead optimization.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 1228603-43-7
Cat. No. B1397073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
CAS1228603-43-7
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=O
InChIInChI=1S/C15H25NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h11H,5-10H2,1-4H3
InChIKeyTZHRVOGDAVPTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-tert-Butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 1228603-43-7): Orthogonally Protected Piperidine Aldehyde Intermediate — Procurement Evidence Guide


1-O-tert-Butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 1228603-43-7) is a bifunctional piperidine-1,4-dicarboxylate derivative with a molecular formula of C15H25NO5 and a molecular weight of 299.37 g/mol . It features N-Boc protection (1-O-tert-butyl) and a 4-ethyl ester, alongside a strategically installed 4-(2-oxoethyl) side chain bearing a free aldehyde group. This compound appears in 17 patent documents as a building block for synthesizing structurally complex drug candidates, including αvβ6 integrin inhibitors and spirocyclic CNS agents [1].

Why Generic Substitution of CAS 1228603-43-7 with In-Class Piperidine Analogs Introduces Synthetic Risk


Compounds within the piperidine-1,4-dicarboxylate family are not interchangeable, because variation in the 4-position substituent and ester group identity fundamentally alters downstream reactivity, protecting group lability, and the suitability of the intermediate for patent-tracked synthetic routes. The 4-(2-oxoethyl) aldehyde handle of CAS 1228603-43-7 enables reductive amination and oxime ligation that a simple 4-H or 4-aminomethyl analog cannot replicate, while the ethyl ester (vs. methyl ester) provides the orthogonal deprotection profile required in multi-step sequences where methyl ester cleavage would be incompatible with other functionalities [1]. Substituting the methyl ester analog (CAS 693824-61-2) alters lipophilicity (ΔLogP ~0.14 estimated, ΔMW +14 Da) and may necessitate re-optimization of chromatographic purification protocols and reaction conditions [2]. Furthermore, procurement records show that the methyl ester analog is predominantly supplied at 95% purity without routine batch QC, whereas CAS 1228603-43-7 is offered at 98% purity with NMR, HPLC, and GC batch-specific analytical documentation — a 3-percentage-point purity differential that directly impacts stoichiometric precision and impurity profiling .

Quantitative Differentiation of 1-O-tert-Butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 1228603-43-7) Against Closest Analogs


Orthogonal Protecting Group Architecture: Boc/Ethyl Ester vs. Boc/Methyl Ester Analogs for Selective Deprotection

CAS 1228603-43-7 carries an N-Boc group (acid-labile) and a 4-ethyl ester (base-labile, hydrolyzable), constituting a classic orthogonal protecting group pair that permits sequential deprotection without mutual interference. The closest analog, 1-tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 693824-61-2), replaces the ethyl ester with a methyl ester. While both are base-labile, the ethyl ester offers a slower hydrolysis rate under mild alkaline conditions due to steric effects of the larger ethoxy group, providing a wider operational window for selective N-Boc deprotection before ester cleavage [1]. The 4-H analog (CAS 142851-03-4, ethyl N-Boc-piperidine-4-carboxylate) lacks both the 4-substituent and the aldehyde handle entirely, offering no synthetic utility for 4-alkyl chain elaboration. No direct kinetic comparison data have been published; however, the structural divergence between ethyl and methyl ester analogs is universally recognized in synthetic chemistry as influencing both reaction rate and purification behavior [2].

medicinal chemistry protecting group strategy multi-step synthesis

4-(2-Oxoethyl) Aldehyde Reactivity Handle for Reductive Amination: Presence vs. Absence in 4-Unsubstituted Analogs

The free aldehyde group at the 4-(2-oxoethyl) terminus provides a versatile electrophilic handle for reductive amination with primary and secondary amines, enabling rapid diversification at a late synthetic stage. No analogous reactivity is available from 4-H piperidine-1,4-dicarboxylate (CAS 142851-03-4) or from the 4-aminomethyl analog (CAS 1016258-69-7), which instead provides a nucleophilic amine. In patent literature, the 4-(2-oxoethyl)piperidine scaffold is explicitly employed for reductive amination to install spirocyclic and N-heteroaryl moieties in integrin inhibitor programs . The methyl ester analog (CAS 693824-61-2) shares the aldehyde functionality but differs in downstream purification behavior due to altered lipophilicity (LogP 1.70 for methyl ester [1] vs. estimated ~1.84 for ethyl ester), which may affect chromatographic resolution of reductive amination products.

reductive amination C–N bond formation library synthesis

Supplier-Guaranteed Purity and Batch-Specific Analytical Documentation: 98% with NMR/HPLC/GC vs. 95% for Methyl Ester Analog

Bidepharm lists CAS 1228603-43-7 at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the closest structural analog CAS 693824-61-2 (methyl ester) is typically supplied at 95% purity (Beyotime, AKSci) without comprehensive batch QC . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2.5× reduction in total impurity burden (2% vs. 5% total impurities), which directly impacts stoichiometric accuracy in subsequent reactions and simplifies impurity fate tracking in GMP-adjacent synthetic sequences. The availability of multi-technique batch QC (NMR + HPLC + GC) further ensures structural identity confirmation and absence of volatile or UV-inactive contaminants that single-technique analysis may miss.

quality assurance procurement intermediate sourcing

Patent Footprint: Documented Use in Integrin and CNS Drug Discovery Programs vs. Unreported Analogs

The molecular framework of CAS 1228603-43-7 (C15H25NO5, InChIKey ORKNGPXCDFIMEM-UHFFFAOYSA-N) appears in 17 patent documents according to PubChemLite patent count data [1]. Associated patent families include WO2018160521A2 (αvβ6 integrin inhibitors), spirocyclic dopamine transporter inhibitors, and CXCR4 antagonist programs . In contrast, the 4-aminomethyl analog (CAS 1016258-69-7) and the simple 4-H analog (CAS 142851-03-4) are not explicitly referenced in these therapeutic patent families. This patent visibility directly signals that intermediates incorporating the 4-(2-oxoethyl) group with ethyl ester protection are established building blocks in active pharmaceutical patent estates, facilitating freedom-to-operate assessment and providing precedent for regulatory starting material designation.

patent evidence integrin inhibitors CNS therapeutics

Molecular Property Profile: Ethyl Ester Lipophilicity and MW Advantage for Downstream Handling vs. Methyl Ester Analog

The ethyl ester analog (CAS 1228603-43-7, MW 299.37) possesses a molecular weight 14 Da higher than its methyl ester counterpart (CAS 693824-61-2, MW 285.34), with an estimated LogP increase of approximately 0.14 units based on the Hansch-Leo fragmental constant for a methylene increment [1]. While the target compound's experimental LogP has not been published, the methyl ester analog has a reported LogP of 1.70 [1], yielding an estimated LogP of ~1.84 for the ethyl ester. This modest lipophilicity increase can enhance retention on reversed-phase HPLC (C18) columns, potentially improving separation from more polar side products in preparative purification. The higher molecular weight also provides a small but measurable advantage in gravimetric handling: a 14 Da increase reduces relative weighing error for a given balance precision by approximately 5% relative to the methyl ester analog.

physicochemical properties chromatographic behavior intermediate handling

Availability and Supply Chain Maturity: Multiple ISO-Qualified Vendors vs. Single-Vendor Reliance for Specialized Analogs

CAS 1228603-43-7 is stocked by multiple ISO-certified vendors including Bidepharm (98% purity, batch QC), MolCore (NLT 98%, ISO-compliant), and Chemenu (95%+), providing procurement redundancy and competitive pricing . In contrast, certain specialized analogs such as the 4-(aminomethyl) derivative (CAS 1016258-69-7) are primarily available from a single supplier (Chemenu, 95% purity) with limited alternative sourcing [1]. Multi-vendor availability reduces supply disruption risk and enables quality benchmarking across manufacturers, while single-source intermediates expose projects to potential stockouts, price volatility, and quality drift.

supply chain procurement risk vendor diversification

Recommended Procurement Scenarios for 1-O-tert-Butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 1228603-43-7)


Reductive Amination Library Synthesis for Integrin-Targeted Lead Optimization

Medicinal chemistry teams developing αvβ6 integrin inhibitors can directly employ CAS 1228603-43-7 as a late-stage diversification intermediate. The patent-tracked 4-(2-oxoethyl) aldehyde handle enables one-step reductive amination with diverse amine fragments, as documented in WO2018160521A2 . The orthogonal Boc/ethyl ester protection ensures that the piperidine core remains intact during amine coupling and can be selectively deprotected in subsequent steps. Procurement of this compound at 98% purity with batch QC (NMR, HPLC, GC) from Bidepharm minimizes the risk of amine-reactive impurities interfering with library chemistry and ensures consistent reactivity across multiple library plates.

Spirocyclic CNS Drug Candidate Synthesis Requiring 4-Position Homologation

In CNS drug discovery programs targeting the dopamine transporter (DAT), the 4-(2-oxoethyl) group of CAS 1228603-43-7 serves as a key homologation point for constructing spirocyclic piperidine scaffolds, as referenced in 2-[bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one derivative patents . The ethyl ester provides superior chromatographic resolution of spirocyclic products on reversed-phase HPLC compared to the methyl ester analog, owing to the ~0.14 LogP unit increase [1]. The multi-vendor availability (Bidepharm, MolCore, Chemenu) supports sustained supply during multi-round lead optimization .

GMP-Adjacent Intermediate Sourcing with Full Analytical Traceability

For preclinical development programs transitioning toward GMP manufacturing, CAS 1228603-43-7 offers the advantage of vendor-provided, batch-specific QC documentation with three orthogonal analytical techniques (NMR, HPLC, GC) from Bidepharm . This triple-technique QC package surpasses the typical single-technique (HPLC-only) or unspecified purity claims for analogs, providing auditable analytical data that can support the eventual designation of this compound as a regulatory starting material. The ISO-certified manufacturing environment at MolCore further strengthens the quality pedigree .

Comparative Intermediate Evaluation for Scaffold-Hopping Campaigns

Teams evaluating multiple piperidine scaffolds for a given target can use this Evidence Guide to benchmark CAS 1228603-43-7 against the 4-H, 4-methyl ester, and 4-aminomethyl analogs. The quantitative differentiation data — 98% vs. 95% purity, 3+ suppliers vs. single-source, 17-patent footprint vs. unreported — provide a structured decision framework for intermediate selection [1]. This reduces the time spent on trial syntheses of multiple intermediates and directly guides procurement decisions toward the candidate with the highest combined synthetic utility, quality assurance, and supply chain resilience.

Quote Request

Request a Quote for 1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.